molecular formula C19H17N3O3S B6428477 N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide CAS No. 2034377-92-7

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide

Cat. No. B6428477
CAS RN: 2034377-92-7
M. Wt: 367.4 g/mol
InChI Key: NJBNWNJMSYXRAW-UHFFFAOYSA-N
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Description

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide (NPFS) is a synthetic compound that has been studied for a variety of scientific research applications. It is a sulfonamide derivative that has been used as a model compound for studying the effects of sulfonamide derivatives on biochemical and physiological processes. NPFS has been studied for its ability to interact with a variety of proteins and enzymes, as well as its potential to modulate cellular signaling pathways. The aim of

Scientific Research Applications

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide has been studied for a variety of scientific research applications, including its ability to interact with a variety of proteins and enzymes. It has been shown to modulate the activity of several enzymes, including protein kinases and phosphatases, as well as a variety of other proteins involved in cellular signaling pathways. N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide has also been studied for its ability to modulate the activity of a variety of ion channels, including voltage-gated calcium channels and potassium channels.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide is not fully understood, but it is thought to involve the modulation of cellular signaling pathways. It is believed that N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide binds to a variety of proteins and enzymes, which then leads to the modulation of their activity. This modulation can lead to a variety of effects, including changes in the activity of ion channels and other proteins involved in cellular signaling pathways.
Biochemical and Physiological Effects
N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide has been studied for its ability to modulate a variety of biochemical and physiological processes. It has been shown to modulate the activity of ion channels, which can lead to changes in cell membrane potential and the transport of ions across cellular membranes. It has also been shown to modulate the activity of a variety of proteins involved in cellular signaling pathways, which can lead to changes in gene expression and other physiological processes.

Advantages and Limitations for Lab Experiments

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide has several advantages for use in laboratory experiments. It is a relatively stable compound and can be easily synthesized in good yields and with high purity. It is also relatively inexpensive and can be easily obtained from chemical suppliers. However, N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can be toxic in high concentrations and should be handled with caution.

Future Directions

There are a variety of potential future directions for the study of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide. These include further research into its mechanism of action, its ability to modulate cellular signaling pathways, and its ability to interact with a variety of proteins and enzymes. Additionally, further research could be conducted into its potential therapeutic applications, such as its potential to modulate the activity of ion channels and its potential to modulate the activity of proteins involved in cellular signaling pathways. Finally, further research could be conducted into the potential toxicity of N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide and its potential for use as a drug.

Synthesis Methods

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide can be synthesized using a variety of methods, including the reaction of 4-(furan-3-yl)-1H-pyrazol-1-ylacetamide with sodium naphthalene-1-sulfonate. This reaction produces the desired product in good yields and with high purity. The reaction is carried out in an aqueous solution of sodium hydroxide, and the product is then isolated by filtration.

properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]naphthalene-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3S/c23-26(24,19-7-3-5-15-4-1-2-6-18(15)19)21-9-10-22-13-17(12-20-22)16-8-11-25-14-16/h1-8,11-14,21H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJBNWNJMSYXRAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2S(=O)(=O)NCCN3C=C(C=N3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(furan-3-yl)-1H-pyrazol-1-yl]ethyl}naphthalene-1-sulfonamide

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